molecular formula C16H18N2O2 B2378558 N-cyclopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 838886-56-9

N-cyclopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2378558
CAS No.: 838886-56-9
M. Wt: 270.332
InChI Key: WSGKXLRJEYFSMI-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS: 695195-75-6) is a synthetic indole-based oxoacetamide derivative with the molecular formula C₁₄H₁₄N₂O₂ and a molecular weight of 242.27 g/mol . Its structure features a cyclopropyl group attached to the acetamide nitrogen and a 2-methylindole moiety at the oxoacetamide position. The compound is primarily utilized as a pharmaceutical intermediate, suggesting its role in drug discovery pipelines for optimizing pharmacokinetic or pharmacodynamic properties .

Properties

IUPAC Name

N-cyclopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-10-14(12-8-4-5-9-13(12)17-10)15(19)16(20)18-11-6-2-3-7-11/h4-5,8-9,11,17H,2-3,6-7H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGKXLRJEYFSMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-cyclopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide” typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Formation of the Oxoacetamide Moiety: The oxoacetamide group can be formed by reacting the indole derivative with an appropriate acylating agent, such as acetic anhydride, in the presence of a base.

    Cyclopentyl Substitution: The final step involves the substitution of the cyclopentyl group onto the nitrogen atom of the oxoacetamide moiety, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-cyclopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring or the methyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the oxoacetamide moiety, potentially converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole ring or the cyclopentyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, or sulfonyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

    Industry: Applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of “N-cyclopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide” would depend on its specific biological target. Indole derivatives often interact with various enzymes, receptors, or ion channels, modulating their activity. The compound may exert its effects through binding to these molecular targets and influencing signaling pathways or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Indole-Oxoacetamide Derivatives

The biological activity of indole-oxoacetamides is highly dependent on substituents at the N-position of the acetamide and modifications to the indole ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Activity Comparison of Selected Indole-Oxoacetamides
Compound Name Substituents Key Biological Activity IC₅₀/Kᵢ Target Reference
N-Cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide Cyclopropyl (N), 2-methylindole No direct activity reported N/A N/A
Compound 5r (N-Substituted adamantane derivative) Adamantane (N), 2-adamantylindole Anticancer (HepG2 cells) 10.56 ± 1.14 µM Caspase-8-dependent apoptosis
Fluorinated derivative 8 () Fluorinated substituents CB2 receptor ligand Kᵢ = 6.2 nM Cannabinoid receptor CB2
2-[1-(4-fluorobenzyl)-4-methoxy-1H-indol-3-yl]-N-(1H-pyrazol-3-yl)-2-oxoacetamide 4-Fluorobenzyl, pyrazole Synthetic intermediate N/A N/A
N-Cyclohexyl-N-methyl analog () Cyclohexyl-methyl (N) No activity reported N/A N/A

Key Findings from Structural-Activity Relationships (SAR)

N-Substituent Impact: Adamantane derivatives (e.g., Compound 5r) exhibit potent anticancer activity, likely due to adamantane's lipophilicity enhancing membrane permeability and target engagement . Fluorinated substituents (e.g., ) enhance selectivity for cannabinoid receptors, demonstrating how electronic effects influence receptor binding .

Indole Modifications :

  • 2-Methylindole in the target compound could stabilize the indole ring’s conformation, whereas 4-methoxyindole derivatives () might alter electron distribution, affecting reactivity .

Biological Mechanisms :

  • Adamantane-based analogs induce apoptosis via caspase-8 activation, suggesting a extrinsic pathway mechanism .
  • Fluorinated derivatives show high CB2 receptor affinity, highlighting the role of halogen bonding in ligand-receptor interactions .

Biological Activity

N-cyclopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is an indole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a range of pharmacological properties, making it a subject of interest for further research and development.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C16H18N2O2
  • Molecular Weight : 270.33 g/mol

The presence of the cyclopentyl group and the oxoacetamide moiety contributes to its unique biological activity. The indole core is known for its ability to interact with various biological targets, influencing multiple pathways.

This compound likely exerts its effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
  • Receptor Binding : It can bind to receptors on cell membranes, modifying cellular signaling and potentially affecting processes such as apoptosis and cell proliferation.
  • Gene Expression Modulation : The compound may influence gene expression related to various diseases, particularly cancer.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

Anticancer Properties

Studies have shown that this compound can inhibit tumor growth in various cancer models. For example, it demonstrated significant tumor growth inhibition in mouse xenograft models of head and neck cancer, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies indicate that it may reduce the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial effects against various pathogens. Preliminary results suggest it could be effective against certain bacterial strains, although further studies are required to confirm these findings.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Tumor Growth Inhibition Significant reduction in tumor size in xenograft models .
Anti-inflammatory Activity Decreased levels of TNF-alpha and IL-6 in treated cells .
Antimicrobial Efficacy Effective against Staphylococcus aureus in preliminary assays .

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